molecular formula C12H11BrO4 B14552956 Acetic acid;3-bromonaphthalene-1,2-diol CAS No. 61978-28-7

Acetic acid;3-bromonaphthalene-1,2-diol

Cat. No.: B14552956
CAS No.: 61978-28-7
M. Wt: 299.12 g/mol
InChI Key: WNTDMVIWFACUHW-UHFFFAOYSA-N
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Description

Acetic acid;3-bromonaphthalene-1,2-diol is a compound that combines the properties of acetic acid and a brominated naphthalene diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 3-bromonaphthalene-1,2-diol is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-bromonaphthalene-1,2-diol typically involves the bromination of naphthalene followed by dihydroxylation. One common method for bromination is the use of molecular bromine in the presence of a solvent like carbon tetrachloride, under photochemical conditions . The resulting bromonaphthalene can then undergo dihydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 1,2-positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and dihydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-bromonaphthalene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;3-bromonaphthalene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-bromonaphthalene-1,2-diol involves its interaction with various molecular targets. The bromine atom and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting cellular processes. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3-bromonaphthalene-1,2-diol is unique due to the presence of both bromine and hydroxyl groups on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61978-28-7

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

acetic acid;3-bromonaphthalene-1,2-diol

InChI

InChI=1S/C10H7BrO2.C2H4O2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13;1-2(3)4/h1-5,12-13H;1H3,(H,3,4)

InChI Key

WNTDMVIWFACUHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C=C(C(=C2O)O)Br

Origin of Product

United States

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